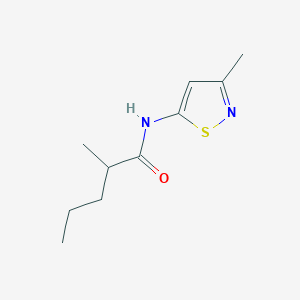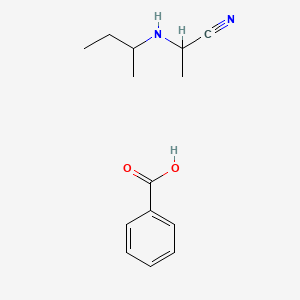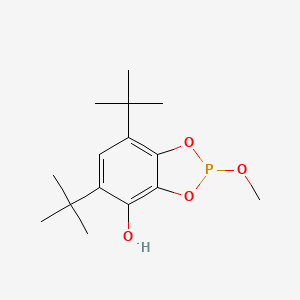
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane is a unique organosilicon compound characterized by its high fluorine content and the presence of both silicon and phosphorus atoms
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane typically involves the reaction of hexafluoropropylene oxide with a silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen and phosphorus-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups, such as alkyl or aryl groups, under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medical imaging and as a component in therapeutic agents.
Industry: It is used in the production of high-performance materials, such as coatings and sealants, due to its chemical stability and resistance to harsh environments.
Wirkmechanismus
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane exerts its effects involves the interaction of its silicon and phosphorus atoms with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, influencing the behavior of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(trifluorosilyl)disilaphosphane can be compared with other fluorinated organosilicon compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Used in the synthesis of nucleoside analogs and other phosphorus-containing compounds.
The uniqueness of this compound lies in its combination of silicon, phosphorus, and high fluorine content, which imparts distinct chemical and physical properties not found in other similar compounds .
Eigenschaften
CAS-Nummer |
64964-68-7 |
|---|---|
Molekularformel |
F9PSi3 |
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
tris(trifluorosilyl)phosphane |
InChI |
InChI=1S/F9PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9 |
InChI-Schlüssel |
YWJOTKKHWLALPX-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si](F)(F)P([Si](F)(F)F)[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)





![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)




